molecular formula C12H10F3N3O2S B2654989 3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole CAS No. 2034371-73-6

3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole

Cat. No.: B2654989
CAS No.: 2034371-73-6
M. Wt: 317.29
InChI Key: GETCORHYGYBRFU-UHFFFAOYSA-N
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Description

3-[1-(Thiophene-3-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole is a sophisticated chemical scaffold designed for advanced medicinal chemistry and drug discovery research. This compound features a 1,2,4-oxadiazole heterocycle, a privileged structure in pharmaceutical development known for its bioisosteric properties, which allows it to mimic ester or amide functional groups while offering superior metabolic stability . The incorporation of the trifluoromethyl group at the 5-position of the oxadiazole ring is a common strategy to enhance a molecule's lipophilicity, metabolic stability, and overall bioavailability, making this compound a valuable probe for investigating structure-activity relationships (SAR) . The molecular architecture, which integrates a pyrrolidine-linked thiophene carbonyl group, is engineered to interact with diverse biological targets. The 1,2,4-oxadiazole nucleus is present in several commercially available drugs and is extensively investigated for a wide spectrum of biological activities, including potential as anticancer agents, antimicrobials, antivirals, and anti-inflammatory agents . Specifically, 1,2,4-oxadiazole derivatives have been identified as activators of caspases and inducers of apoptosis, highlighting their potential utility in oncology research . This reagent is intended for use in lead compound optimization, high-throughput screening, and the synthesis of more complex chemical entities. It is strictly for research use only and is not intended for diagnostic, therapeutic, or any human or animal use. Researchers can leverage this compound to explore novel mechanisms of action and develop new chemical tools for biological investigation.

Properties

IUPAC Name

thiophen-3-yl-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O2S/c13-12(14,15)11-16-9(17-20-11)7-1-3-18(5-7)10(19)8-2-4-21-6-8/h2,4,6-7H,1,3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETCORHYGYBRFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C(F)(F)F)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole typically involves multi-step organic reactions. One common method includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and nitriles under acidic or basic conditions. The thiophene and pyrrolidine moieties are introduced through subsequent coupling reactions, often utilizing palladium-catalyzed cross-coupling techniques such as Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent reaction conditions and scalability. The choice of solvents, catalysts, and purification methods are critical factors in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the oxadiazole ring can produce corresponding amines .

Scientific Research Applications

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to 3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole showed promising results against various cancer cell lines. For instance, derivatives with similar structures were tested for antiproliferative activity against human cancer cell lines such as A375 (melanoma) and MCF-7 (breast cancer), showing IC50 values in the low micromolar range .

Antimicrobial Activity

Another area of application is antimicrobial activity. Derivatives of oxadiazole have been synthesized and evaluated for their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. In one study, compounds demonstrated minimum inhibitory concentration (MIC) values between 10.8 and 111.3 µM, indicating good antibacterial properties .

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazole derivatives has also been investigated. Compounds similar to the target structure were tested in carrageenan-induced paw edema models in rats. Results indicated a significant reduction in inflammation compared to standard treatments like Indomethacin .

Neuropharmacological Effects

Recent studies have explored the neuropharmacological effects of oxadiazole derivatives. Some compounds exhibited anticonvulsant properties in animal models, suggesting potential applications in treating epilepsy and other neurological disorders .

Case Study 1: Anticancer Efficacy

A synthesized oxadiazole compound was evaluated for its anticancer activity against several human cancer cell lines. The study found that the compound inhibited cell proliferation effectively, with an IC50 value of 15 µM against MCF-7 cells. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .

Case Study 2: Antibacterial Properties

In a comparative study of various oxadiazole derivatives, one compound exhibited an MIC of 10.8 µM against Candida albicans, showcasing its potential as an antifungal agent alongside its antibacterial properties. This study highlights the versatility of oxadiazoles in treating both bacterial and fungal infections .

Mechanism of Action

The mechanism of action of 3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Structural Analogues and Key Substituents

Table 1: Structural and Functional Comparison of Compound A with Analogues

Compound Name / ID Core Structure Position 3 Substituent Position 5 Substituent Biological Activity Synthesis Method Reference
Compound A 1,2,4-Oxadiazole Pyrrolidin-3-yl-(thiophene-3-carbonyl) Trifluoromethyl (-CF₃) Not reported Not detailed -
1d (Han-Zhong Zhang et al., 2005) 1,2,4-Oxadiazole 3-(4-Trifluoromethylphenyl) 5-(3-Chlorothiophen-2-yl) Apoptosis inducer (anticancer) Suzuki coupling, HTS screening
SEW2871 () 1,2,4-Oxadiazole 3-[3-(Trifluoromethyl)phenyl] 5-[4-Phenyl-5-(CF₃)thiophen-2-yl] S1PR1 agonist (immunomodulatory) Multi-step coupling, chromatography
CID 63710163 () 1,2,4-Oxadiazole Pyrrolidin-3-yl-(trifluoromethyl) 3-Pyridinyl Not reported SNAr reaction, salt formation
Compound 3z () 1,2,4-Oxadiazole 1-(But-3-en-2-yl)piperidin-4-yl 3-(3-CF₃-phenyl) Not reported (synthesis focus) Iridium-catalyzed amination
Key Comparative Insights

Substituent Impact on Activity :

  • The 5-position substituent significantly influences bioactivity. 1d (5-chlorothiophene) induces apoptosis in cancer cells, while SEW2871 (5-phenylthiophene-CF₃) acts as a sphingosine-1-phosphate receptor agonist . Compound A ’s 5-CF₃ group may enhance metabolic stability but requires functional validation.
  • The 3-position pyrrolidine-thiophene carbonyl in Compound A contrasts with simpler aryl groups (e.g., 3-CF₃-phenyl in 1d ). This complexity could modulate target specificity or pharmacokinetics .

Suzuki-Miyaura coupling (used in 1d and SEW2871) is common for introducing aryl/heteroaryl groups .

Physicochemical Properties: The trifluoromethyl group (-CF₃) is a recurring motif, improving lipophilicity and resistance to oxidative metabolism . Pyrrolidine vs.

Contradictions and Limitations
  • Despite structural similarities, 1d (anticancer) and SEW2871 (immunomodulatory) exhibit divergent activities, underscoring the role of substituent fine-tuning .

Biological Activity

The compound 3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and synthesized data tables.

Structure and Synthesis

The compound features a unique combination of functional groups that may enhance its biological activity. The thiophene moiety is known for its role in various pharmacological properties, while the trifluoromethyl group can influence lipophilicity and metabolic stability. The synthesis typically involves multi-step organic reactions, including the condensation of thiophene derivatives with pyrrolidine and subsequent modifications to form the oxadiazole ring .

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes or receptors. The structural components, particularly the thiophene and oxadiazole rings, may play crucial roles in binding to these targets .

Anticancer Activity

Recent studies have indicated that compounds with similar oxadiazole structures exhibit significant anticancer properties. For instance, a related study on oxadiazole derivatives demonstrated strong inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The most potent compounds showed IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil .

Compound Cell Line IC50 (µM) Standard Drug Standard Drug IC50 (µM)
This compoundMCF-7TBD5-Fluorouracil24.74
Related Oxadiazole DerivativeHCT-116TBDPemetrexed6.75

Antimicrobial Activity

In addition to anticancer properties, compounds containing oxadiazole rings have been evaluated for antimicrobial activity. Studies have shown that certain derivatives exhibit significant activity against Gram-positive bacteria and fungi. For example, one study reported an oxadiazole derivative with a minimum inhibitory concentration (MIC) of 7.9 µg/mL against Staphylococcus aureus .

Study 1: Anticancer Efficacy

A study conducted by Alam et al. synthesized several oxadiazole derivatives and tested their efficacy against MCF-7 cells. Compounds with structural similarities to our target compound showed promising results, indicating that modifications to the oxadiazole core can lead to enhanced anticancer activity .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activities of various oxadiazole derivatives against Mycobacterium tuberculosis. One derivative exhibited an IC50 value of 62.5 µg/mL, suggesting potential as an anti-tuberculosis agent .

Q & A

Q. Key Methodological Steps :

  • Amidoxime Preparation : React hydroxylamine with nitriles or esters to form amidoxime intermediates.
  • Cyclization : Use coupling agents (e.g., EDCI, DCC) or base-mediated conditions (e.g., NaH, Cs₂CO₃) for ring closure .
  • Purification : Silica gel chromatography (hexane:ethyl acetate gradients) or recrystallization .

How can structural contradictions in NMR data for 1,2,4-oxadiazole derivatives be resolved?

Advanced Research Question
Discrepancies in NMR assignments (e.g., chemical shifts for trifluoromethyl or thiophene groups) often arise from solvent effects, tautomerism, or impurities. For example, in 3-(trifluoromethyl)-1,2,4-oxadiazoles, the CF₃ group typically resonates at δ ~120–125 ppm in ¹⁹F NMR, while thiophene protons appear as multiplets in ¹H NMR (δ 6.8–7.5 ppm) .

Q. Resolution Strategies :

  • 2D NMR : Use HSQC/HMBC to correlate protons and carbons, especially for distinguishing pyrrolidine and thiophene signals .
  • Deuterated Solvent Screening : Compare DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts.
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural validation .

What is the role of the trifluoromethyl group in modulating the biological activity of 1,2,4-oxadiazoles?

Advanced Research Question
The CF₃ group enhances metabolic stability, lipophilicity, and target binding via hydrophobic/electrostatic interactions. In apoptosis-inducing oxadiazoles (e.g., 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole), the CF₃ group increases potency against cancer cell lines (e.g., T47D breast cancer cells, IC₅₀ < 1 µM) by stabilizing interactions with hydrophobic pockets in targets like TIP47 .

Q. Experimental Validation :

  • SAR Studies : Replace CF₃ with Cl, CH₃, or H to assess activity loss .
  • Molecular Docking : Use Glide or AutoDock to simulate CF₃ interactions with receptor sites (e.g., IGF II binding protein) .

How can enantioselective synthesis be achieved for chiral pyrrolidine-containing 1,2,4-oxadiazoles?

Advanced Research Question
Chiral centers in the pyrrolidine ring (e.g., at position 3) require asymmetric catalysis. For example, iridium-catalyzed amination of allylic acetates with secondary amines achieves >97% enantiomeric excess (ee) in related compounds like (S)-5-(1-(but-3-en-2-yl)piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole .

Q. Methodology :

  • Catalyst Selection : Use [Ir(cod)Cl]₂ with chiral phosphoramidite ligands.
  • Reaction Optimization : Adjust solvent (DME), temperature (50°C), and stoichiometry.
  • Analysis : Supercritical fluid chromatography (SFC) for ee determination .

What computational tools are recommended for predicting the physicochemical properties of this compound?

Basic Research Question
Lipinski’s Rule of Five and QSAR models guide property prediction. Tools include:

  • ADMET Prediction : SwissADME for logP, solubility, and bioavailability.
  • DFT Calculations : Gaussian09 for optimizing geometry and electrostatic potential maps .
  • Docking : Glide (Schrödinger) for binding affinity estimation .

Validation : Compare computed logP (e.g., ~3.5) with experimental HPLC-derived values .

How does the thiophene-3-carbonyl moiety influence pharmacokinetic properties?

Advanced Research Question
The thiophene group enhances π-π stacking with aromatic residues in target proteins, while the carbonyl improves solubility via hydrogen bonding. In vivo studies of analogs (e.g., WIN 63843) show improved oral bioavailability (F > 50%) due to balanced lipophilicity (logD ~2.8) .

Q. Experimental Approaches :

  • Plasma Stability Assays : Incubate compound in human plasma (37°C, 24h) and quantify via LC-MS.
  • Caco-2 Permeability : Measure apparent permeability (Papp) to predict intestinal absorption .

Table 1: Comparative Synthesis Routes for 1,2,4-Oxadiazoles

PrecursorConditionsYieldPurity (HPLC)Key Reference
Amidoxime + Methyl esterNaH, THF, reflux47–90%>95%
Carbodiimide-mediatedEDCI, DCM, RT65%98%
Iridium-catalyzed[Ir(cod)Cl]₂, DME, 50°C99%99% ee

What analytical techniques are critical for confirming the purity of this compound?

Basic Research Question

  • HPLC-MS : Reverse-phase C18 column (ACN:H₂O gradient) with UV/ELS detection.
  • Elemental Analysis : Validate %C, %H, %N within ±0.4% of theoretical values.
  • NMR Purity : Ensure absence of extraneous peaks in ¹H/¹³C spectra .

How can researchers address low yields in the final cyclization step?

Advanced Research Question
Low yields (<30%) often result from steric hindrance or competing side reactions.

Q. Optimization Strategies :

  • Microwave Synthesis : Reduce reaction time (e.g., 10 min at 150°C) to minimize decomposition .
  • Protecting Groups : Temporarily block reactive sites (e.g., Boc-protected amines).
  • Catalyst Screening : Test Pd/Cu or Ru-based catalysts for improved efficiency .

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